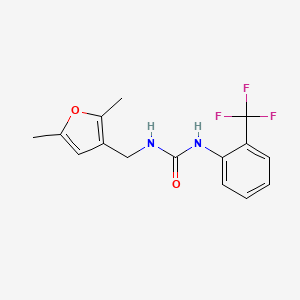

![molecular formula C18H16F3N3O2 B2480057 N-(4-methoxybenzyl)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetamide CAS No. 478048-08-7](/img/structure/B2480057.png)

N-(4-methoxybenzyl)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds related to N-(4-methoxybenzyl)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetamide involves multiple steps, including acetylation, condensation, and substitution reactions. For instance, p-methoxybenzyl N-acetylcarbamate potassium salt (PM-BENAC-K) and 2,4-dimethoxybenzyl N-acetylcarbamate potassium salt (2,4-DM-BENAC-K) are synthesized from benzyl N-acetylcarbamate potassium salt (BENAC-K) through refined methods providing stable and easy-to-handle powders that react with various alkyl halides and sulfonates to yield substituted products (Sakai et al., 2022).

Molecular Structure Analysis

The molecular structure of related compounds shows significant insights into the arrangement and bonding patterns. For instance, N-(benzo[d]thiazol-2-yl) acetamide crystals exhibit distinct hydrogen bond-associated assemblies, indicating the impact of substituents on the molecular assembly (Balijapalli et al., 2017).

Chemical Reactions and Properties

Compounds similar to N-(4-methoxybenzyl)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetamide undergo various chemical reactions, such as carbodiimide condensation, to form novel derivatives. These reactions are catalyzed by 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride and N-hydroxybenzotrizole, showcasing the reactivity of the acetamide group (Yu et al., 2014).

Physical Properties Analysis

The physical properties of related compounds, such as NHC-silver complexes derived from p-methoxybenzyl-substituted and benzyl-substituted precursors, demonstrate the influence of molecular structure on properties like solubility and stability. These complexes exhibit high antibacterial activity, hinting at the significant role of molecular design in determining physical properties (Patil et al., 2010).

Applications De Recherche Scientifique

Antibacterial and Cytotoxic Studies

- N-Heterocyclic carbene-silver complexes, including those with 4-methoxybenzyl substituents, have shown promising antibacterial activity against both Gram-negative and Gram-positive bacteria. These complexes also exhibited cytotoxic effects on Caki-1 cell lines, demonstrating their potential in cancer research (Patil et al., 2010).

Antitumor Activity

- Derivatives of N-[4-(benzothiazole-2-yl)phenyl]acetamide, a class related to the compound , were evaluated for their antitumor activity. Two specific compounds showed significant anticancer activity against certain cancer cell lines (Yurttaş et al., 2015).

MRSA Inhibitors

- N-substituted benzimidazole derivatives have been synthesized and analyzed for their effectiveness against Methicillin Resistant Staphylococcus aureus (MRSA). One derivative in particular showed potent antibacterial activity, underscoring the relevance of these compounds in combating antibiotic-resistant bacteria (Chaudhari et al., 2020).

Tuberculostatic Activity

- A study modifying 2-(trifluoromethyl)-1H-benzimidazole reported moderate tuberculostatic activity in one of its derivatives, indicating potential applications in tuberculosis treatment research (Shchegol'kov et al., 2013).

Antiviral Activity Against HCV

- Derivatives of 2-thiobenzimidazole, which have structural similarities to N-(4-methoxybenzyl)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetamide, showed in vitro activity against hepatitis C virus (HCV), highlighting their potential in antiviral research (Youssif et al., 2016).

Antioxidant Properties

- Studies involving capsaicin analogues structurally related to the compound have been conducted to evaluate their antioxidant properties. These studies are significant for understanding the antioxidative potential of such compounds (Yancheva et al., 2020).

Propriétés

IUPAC Name |

N-[(4-methoxyphenyl)methyl]-2-[2-(trifluoromethyl)benzimidazol-1-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16F3N3O2/c1-26-13-8-6-12(7-9-13)10-22-16(25)11-24-15-5-3-2-4-14(15)23-17(24)18(19,20)21/h2-9H,10-11H2,1H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TTWWWDDUSOQNQS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNC(=O)CN2C3=CC=CC=C3N=C2C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16F3N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-methoxybenzyl)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-chlorobenzyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide](/img/structure/B2479975.png)

![N-Methyl-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-ylmethyl)prop-2-enamide](/img/structure/B2479980.png)

![N-[2-Methyl-3-(3-methylpyrazol-1-yl)propyl]but-2-ynamide](/img/structure/B2479983.png)

![2-[2-(3,4-Dimethylphenyl)-2-oxoethyl]sulfanyl-5-(5-methylfuran-2-yl)-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one](/img/structure/B2479984.png)

![5-chloro-N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-2-methoxybenzenesulfonamide](/img/structure/B2479989.png)

![2-{[3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]sulfanyl}-N-(4-hydroxyphenyl)acetamide](/img/structure/B2479990.png)

![2-[(5-chloropyrimidin-2-yl)oxy]-N,N-dimethylcyclopentan-1-amine](/img/structure/B2479992.png)

![2-hydroxy-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)quinoline-4-carboxamide](/img/structure/B2479995.png)

![1-(2-(Benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-(thiophen-2-yl)urea](/img/structure/B2479997.png)